molecular formula C4H7BF3KO B1401455 Potassium trans-3-methoxy-1-propenyltrifluoroborate, 97% CAS No. 1025825-38-0

Potassium trans-3-methoxy-1-propenyltrifluoroborate, 97%

Cat. No. B1401455
M. Wt: 178 g/mol
InChI Key: FTWBCMBVSLEMPY-SQQVDAMQSA-N
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Description

Potassium trans-3-methoxy-1-propenyltrifluoroborate, also known as KOPf, is a boron-containing compound with the empirical formula C4H7BF3KO . It has a molecular weight of 178.00 and is commonly used in proteomics research.


Molecular Structure Analysis

The molecular structure of Potassium trans-3-methoxy-1-propenyltrifluoroborate is represented by the linear formula C4H7BF3KO . The compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), potassium (K), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

Potassium trans-3-methoxy-1-propenyltrifluoroborate is a solid compound . It has a molecular weight of 178.00 . The melting point range is 173-189 °C .

Scientific Research Applications

1. Transition Metal-Free Catalytic Reduction of Primary Amides

  • Summary of Application: This research used a potassium complex as a transition metal-free catalyst for the reduction of primary amides to corresponding primary amines under ambient conditions . The catalyst exhibits a broad substrate scope including aromatic, aliphatic and heterocyclic primary amides with excellent functional group tolerance .
  • Methods of Application: Only 2 mol% loading of the catalyst was used . This method was applicable for reduction of chiral amides and utilized for the synthesis of pharmaceutically valuable precursors on a gram scale .
  • Results or Outcomes: During the mechanistic investigation, several intermediates were isolated and characterized through spectroscopic techniques . A well-defined catalyst and isolable intermediate along with several stoichiometric experiments, in situ NMR experiments and the DFT study helped to sketch the mechanistic pathway for this reduction process .

2. Minimizing the Adverse Impact of Drought on Corn

  • Summary of Application: The study evaluated the efficacy of potassium humate (KH) and chitosan (CH) on corn growth, yield, nutrient contents, and water productivity under full and limited irrigation conditions .
  • Methods of Application: A split-plot experiment was performed with three replications . The main plot was equipped with a valve and a flow emitter to control the amount of the targeted irrigation levels . Four foliar applications were used in the subplot .
  • Results or Outcomes: It was found that separate foliar applications of KH or combined foliar applications of KH + CH had a significant impact on the most examined traits . Adopting limited irrigation and applying combined applications thereof have significantly increased iron, zinc, manganese, oil, protein, yield, and water productivity .

properties

IUPAC Name

potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWBCMBVSLEMPY-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/COC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746204
Record name Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trans-3-methoxy-1-propenyltrifluoroborate, 97%

CAS RN

1025825-38-0
Record name Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1025825-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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